molecular formula C23H19N3O2 B7714464 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide

Número de catálogo B7714464
Peso molecular: 369.4 g/mol
Clave InChI: AIOKQBXWMNPZIG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide, also known as HMN-176, is a small molecule inhibitor that has gained attention for its potential use in cancer treatment. It was first synthesized in 1998 and has since been extensively studied for its biochemical and physiological effects.

Mecanismo De Acción

The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide involves the inhibition of tubulin polymerization, which is necessary for cell division. By inhibiting this process, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide has been shown to have other physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide is its specificity for tubulin polymerization, which makes it a promising candidate for cancer treatment. However, one limitation is its potential toxicity, which requires careful dosing and monitoring in lab experiments.

Direcciones Futuras

There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide. One area of interest is the development of more potent analogs with improved pharmacokinetic properties. Another area of interest is the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, further research is needed to fully understand the mechanisms of action and physiological effects of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide.

Métodos De Síntesis

The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide involves several steps, starting with the reaction of 2-hydroxy-7-methylquinoline with methyl iodide to form 2-methyl-7-iodoquinoline. This is then reacted with N-phenylisonicotinamide in the presence of a palladium catalyst to form the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide.

Aplicaciones Científicas De Investigación

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Propiedades

IUPAC Name

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-16-7-8-18-14-19(22(27)25-21(18)13-16)15-26(20-5-3-2-4-6-20)23(28)17-9-11-24-12-10-17/h2-14H,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOKQBXWMNPZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylpyridine-4-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.